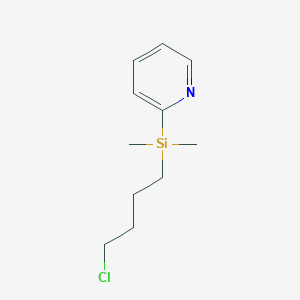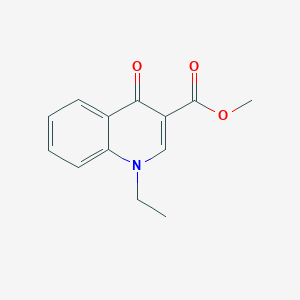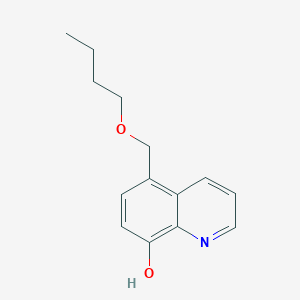![molecular formula C10H7F3N2O B11878511 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon ist eine heterocyclische Verbindung, die einen Imidazo[1,2-a]pyridin-Kern mit einer Trifluormethylgruppe in der 7-Position und einer Ethanongruppe in der 3-Position aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon beinhaltet typischerweise Mehrkomponenten-Kondensationsreaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 2-Aminopyridinen mit Arylglyoxalen und Meldrumsäure . Diese Methode ist vorteilhaft aufgrund ihrer Einfachheit und hohen Ausbeute.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann Mehrkomponentenreaktionen im großen Maßstab umfassen, wobei die gleichen Prinzipien wie bei der Laborsynthese angewendet werden, jedoch für höhere Effizienz und Ausbeute optimiert sind. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Produktionseffizienz weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Imidazo[1,2-a]pyridinoxiden führen, während Reduktion verschiedene reduzierte Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird im Studium biologischer Pfade und Enzymwechselwirkungen eingesetzt.
Medizin: Sie hat potenzielle therapeutische Anwendungen, darunter als antimikrobielles und Antikrebsmittel.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht ihre Bindungsaffinität zu bestimmten Enzymen und Rezeptoren, was zur Hemmung oder Aktivierung biologischer Pfade führt . Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wissenschaftliche Forschungsanwendungen
1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridin-Derivate: Dazu gehören Verbindungen mit verschiedenen Substituenten an verschiedenen Positionen am Imidazo[1,2-a]pyridin-Kern.
Trifluormethyllierte Heterocyclen: Verbindungen mit Trifluormethylgruppen an verschiedenen heterocyclischen Kernen.
Einzigartigkeit
1-(7-(Trifluormethyl)imidazo[1,2-a]pyridin-3-yl)ethanon ist einzigartig aufgrund der spezifischen Positionierung der Trifluormethyl- und Ethanongruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)8-5-14-9-4-7(10(11,12)13)2-3-15(8)9/h2-5H,1H3 |
InChI-Schlüssel |
NYUKXKWCTGGDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)



![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)

![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)

